Hexapeptide 4

Aspartic proteinase inhibition Structure-activity relationship P2 subsite pharmacology

Hexapeptide 4 (CAS 112317-45-0), chemically defined as NH2-Phe-Gly-His-Sta-Ala-Phe-OMe, is a synthetic statine-containing hexapeptide inhibitor of aspartic proteinases. It was first reported as Compound 4 in a structure-activity study from the Rich laboratory that systematically examined the effect of histidine at the P2 subsite on pepsin inhibition.

Molecular Formula C38H52N8O8
Molecular Weight 748.9 g/mol
CAS No. 112317-45-0
Cat. No. B046013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexapeptide 4
CAS112317-45-0
Synonymsdi-HCl of phenylalanyl-glycyl-histidyl-statyl-alanyl-phenylalanine methyl ester
hexapeptide 4
NH2-Phe-Gly-His-Sta-Ala-Phe-OMe
phenylalanyl-glycyl-histidyl-statyl-alanyl-phenylalanine methyl este
Molecular FormulaC38H52N8O8
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C38H52N8O8/c1-23(2)15-29(32(47)19-33(48)43-24(3)35(50)46-31(38(53)54-4)17-26-13-9-6-10-14-26)45-37(52)30(18-27-20-40-22-42-27)44-34(49)21-41-36(51)28(39)16-25-11-7-5-8-12-25/h5-14,20,22-24,28-32,47H,15-19,21,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,48)(H,44,49)(H,45,52)(H,46,50)/t24-,28-,29-,30-,31-,32-/m0/s1
InChIKeyOHFBCDFWQFKELV-KNIQQNQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexapeptide 4 (CAS 112317-45-0): Sourcing Guide for a Statine-Containing Aspartic Proteinase Inhibitor with Defined P2 Histidine Selectivity


Hexapeptide 4 (CAS 112317-45-0), chemically defined as NH2-Phe-Gly-His-Sta-Ala-Phe-OMe, is a synthetic statine-containing hexapeptide inhibitor of aspartic proteinases [1]. It was first reported as Compound 4 in a structure-activity study from the Rich laboratory that systematically examined the effect of histidine at the P2 subsite on pepsin inhibition [2]. The compound incorporates the non-proteinogenic γ-amino acid (3S,4S)-statine (4-amino-3-hydroxy-6-methylheptanoic acid) as a transition-state isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis, a design principle central to aspartic proteinase inhibitor development [2]. Unlike many cosmetic-ingredient listings that assign the INCI name 'Hexapeptide-4' to unrelated sequences, the CAS 112317-45-0 registry number unambiguously identifies this specific statyl hexapeptide sequence as documented in the NCBI MeSH database [1].

Why Hexapeptide 4 Cannot Be Substituted by Other Hexapeptides or Uncharacterized Statine Analogs


Among statine-containing hexapeptides, even single-residue substitutions at the P2 position produce potency shifts exceeding two orders of magnitude: Hexapeptide 4 (His at P2) exhibits Ki = 150 nM against porcine pepsin, while its valine-substituted analogue Hexapeptide 5 (Compound 5 in the same study) achieves Ki < 1 nM—a >150-fold differential driven entirely by the protonation state of the P2 side chain at the assay pH [1]. Generic or under-characterized hexapeptide preparations cannot guarantee the sequence fidelity, stereochemical integrity of the (3S,4S)-statine residue, or the precise protonation state of the histidine imidazole that collectively govern target engagement and enzyme selectivity [1]. Procurement of CAS 112317-45-0 with documented identity and purity is therefore a prerequisite for any experiment in which P2 histidine-dependent pharmacology, pH-dependent aspartic proteinase selectivity, or comparator benchmarking against the broader statine inhibitor class is a stated objective.

Quantitative Differentiation Evidence: Hexapeptide 4 (CAS 112317-45-0) Against Its Closest Structural and Pharmacological Comparators


Pepsin Inhibitory Potency: Direct Head-to-Head Comparison of Hexapeptide 4 (His-P2) Versus Hexapeptide 5 (Val-P2)

In the seminal structure-activity study by Maibaum and Rich, Hexapeptide 4 (Compound 4; H2N-Phe-Gly-His-Sta-Ala-Phe-OMe) and Hexapeptide 5 (Compound 5; H2N-Phe-Gly-Val-Sta-Ala-Phe-OMe) were synthesized and evaluated side-by-side against porcine pepsin under identical assay conditions [1]. The only structural difference between the two inhibitors is the residue occupying the P2 position: histidine in Hexapeptide 4 versus valine in Hexapeptide 5 [2]. This single substitution produces a >150-fold potency differential, demonstrating that Hexapeptide 4 is approximately two orders of magnitude weaker as a pepsin inhibitor than its valine counterpart [1].

Aspartic proteinase inhibition Structure-activity relationship P2 subsite pharmacology

Pepsin Inhibition Potency Benchmarked Against Pepstatin: Quantifying the Potency Gap for the Naturally Occurring Broad-Spectrum Inhibitor

The same Maibaum and Rich study reports the Ki of the naturally occurring pentapeptide pepstatin (Iva-Val-Val-Sta-Ala-Sta-OH) against porcine pepsin as 0.056 nM, providing a cross-study benchmark for contextualizing Hexapeptide 4's inhibitory activity [1]. Because both Ki values were determined in the same laboratory using the same enzyme preparation and assay methodology, this comparison carries greater weight than a typical literature-derived cross-study comparison [1]. Hexapeptide 4 is approximately 2,680-fold less potent than pepstatin, consistent with its designed role as a mechanistic probe rather than a high-potency inhibitor.

Pepsin inhibition benchmarking Pepstatin comparator Inhibitor potency ranking

pH-Dependent Enzyme Selectivity: Histidine P2 Protonation as a Determinant of Pepsin Versus Renin Discrimination

Maibaum and Rich explicitly propose that the protonation state of the histidine imidazole at P2 is a key determinant of differential inhibitor binding across the aspartic proteinase family [1]. At the acidic pH of pepsin assays (pH 2–4), the histidine side chain of Hexapeptide 4 is predominantly protonated and positively charged, which the authors demonstrate is 'undesirable for maximum pepsin inhibition' [1]. At the neutral pH used in renin inhibition assays, histidine is substantially less protonated (the paper notes that the effect parallels the Henderson-Hasselbalch equation), providing a mechanistic basis by which statine-containing inhibitors with histidine at P2 may achieve improved selectivity for renin over pepsin [1]. This principle is corroborated by independent studies on statine-based inhibitor selectivity across human renin, pepsin, gastricsin, cathepsin D, and cathepsin E, which demonstrated that appropriate selection of peripheral sub-site residues—including P2—enables selective targeting of individual aspartic proteinases [2].

pH-dependent inhibition Renin selectivity Histidine protonation Aspartic proteinase family

Documented Di-HCl Salt Form (CAS 112151-83-4): Implications for Solubility and Formulation Flexibility

The NCBI MeSH database explicitly records the di-hydrochloride salt of Hexapeptide 4 (CAS 112151-83-4) as a distinct entry term, confirming that the compound can be procured and used in a defined salt form [1]. While the primary literature does not report comparative solubility measurements for the free base versus the di-HCl salt, the availability of a hydrochloride salt is a well-established strategy for improving the aqueous solubility of hydrophobic peptides—particularly relevant for a sequence containing phenylalanine, statine, and a methyl ester C-terminus, all of which contribute to limited aqueous solubility of the neutral form [1]. For laboratories that require dissolution in aqueous buffers for in vitro enzyme assays, the di-HCl form (CAS 112151-83-4) represents a documented alternative to the parent compound (CAS 112317-45-0).

Salt form selection Aqueous solubility Peptide formulation

Defined Application Scenarios for Hexapeptide 4 (CAS 112317-45-0) Based on Quantitative Differentiation Evidence


Aspartic Proteinase Structure-Activity Relationship (SAR) Studies Requiring a Defined P2 Histidine Probe

In SAR campaigns aimed at mapping the P2 sub-site preferences of aspartic proteinases (pepsin, renin, cathepsin D, gastricsin), Hexapeptide 4 serves as the reference inhibitor bearing histidine at the P2 position [1]. Its precisely documented Ki of 150 nM against porcine pepsin, measured under standard acid pH conditions, provides a calibrated benchmark against which modified analogues—whether bearing alternative P2 residues or altered statine stereochemistry—can be quantitatively compared [1]. Because both Hexapeptide 4 and its Val-P2 comparator (Hexapeptide 5) were characterized in the same experimental system, researchers can attribute any observed potency shifts directly to the P2 substitution rather than to inter-laboratory variability [1].

pH-Dependent Enzyme Selectivity Profiling Across the Aspartic Proteinase Family

Laboratories investigating the molecular basis of selectivity between renin (therapeutic target for hypertension) and closely related aspartic proteinases can employ Hexapeptide 4 as a tool to test the histidine protonation hypothesis articulated by Maibaum and Rich [1]. By comparing inhibition constants for Hexapeptide 4 across a panel of aspartic proteinases at both acidic and neutral pH, researchers can experimentally validate whether the P2 histidine imidazole functions as a pH-sensing selectivity switch—a mechanistic insight directly relevant to the design of renin-selective therapeutics that minimize pepsin and cathepsin D off-target liability [1][2].

Analytical Reference Standard for Statine-Containing Peptide Characterization and Quality Control

The unambiguous MeSH registry entry for Hexapeptide 4 (CAS 112317-45-0), with its fully defined sequence (NH2-Phe-Gly-His-Sta-Ala-Phe-OMe), molecular formula (C38H52N8O8), and molecular weight (748.87 g/mol), enables its use as a chromatographic and mass spectrometric reference standard [1]. Analytical laboratories developing HPLC or LC-MS methods for statine-containing peptides can leverage this well-characterized compound for system suitability testing, retention time calibration, and mass accuracy verification, particularly when analyzing complex mixtures of synthetic aspartic proteinase inhibitors [1].

Procurement Specification for Di-HCl Salt Form in Aqueous Assay Development

When experimental protocols require dissolution of the peptide inhibitor directly in aqueous buffer at physiologically relevant concentrations without organic co-solvents, procurement of the di-hydrochloride salt (CAS 112151-83-4) rather than the free base (CAS 112317-45-0) should be specified in the purchase order [1]. The formal documentation of this salt form in the NCBI MeSH database provides a citable basis for requesting the di-HCl form from custom peptide synthesis vendors, thereby reducing the risk of receiving an undefined or mixed counter-ion preparation that could complicate interpretation of enzyme inhibition data [1].

Quote Request

Request a Quote for Hexapeptide 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.